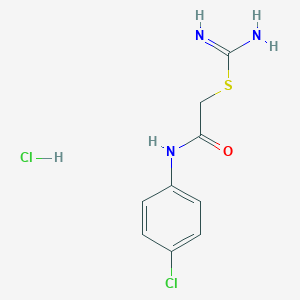
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a critical energy-sensing enzyme that regulates cellular metabolism in response to changes in cellular energy status. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.
Wissenschaftliche Forschungsanwendungen
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer. In animal models, 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has been shown to improve glucose uptake and insulin sensitivity, reduce body weight and fat mass, and inhibit tumor growth. 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has also been investigated for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation. AMPK activation leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has also been shown to activate another energy-sensing enzyme, sirtuin 1, which plays a role in regulating cellular metabolism and aging.
Biochemical and Physiological Effects:
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue, leading to improved glucose homeostasis in animal models of type 2 diabetes. 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has also been shown to reduce body weight and fat mass in obese mice, possibly through increased energy expenditure and decreased food intake. In cancer cells, 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has been shown to inhibit cell growth and induce apoptosis, possibly through the inhibition of mTOR signaling.
Vorteile Und Einschränkungen Für Laborexperimente
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has several advantages as a research tool, including its specificity for AMPK activation and its ability to activate AMPK in the absence of cellular stress. However, 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has also been shown to have off-target effects on other enzymes and signaling pathways, which may complicate the interpretation of experimental results. Additionally, the optimal concentration and duration of 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride treatment may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
Future research on 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride may focus on its potential therapeutic applications in the treatment of metabolic disorders and cancer. Additionally, further studies may investigate the mechanisms underlying the neuroprotective effects of 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride and its potential as a treatment for neurodegenerative diseases. The development of more potent and selective AMPK activators may also provide new opportunities for the treatment of metabolic disorders and other diseases.
Synthesemethoden
The synthesis of 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride involves the reaction of 4-chloroaniline with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with ethyl chloroacetate to form 2-(4-chlorophenyl)acetamidothiourea. Finally, the addition of sodium hydroxide and hydrochloric acid leads to the formation of 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride hydrochloride.
Eigenschaften
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3OS.ClH/c10-6-1-3-7(4-2-6)13-8(14)5-15-9(11)12;/h1-4H,5H2,(H3,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZQJKDGZCZYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC(=N)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzyloxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2683738.png)
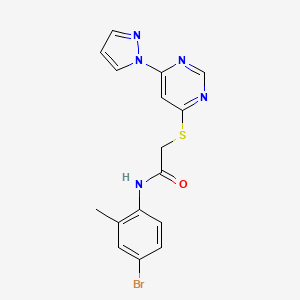


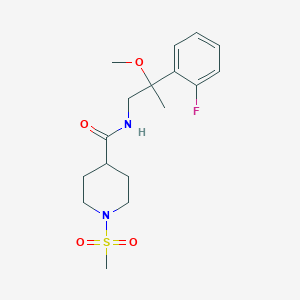


![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2683752.png)
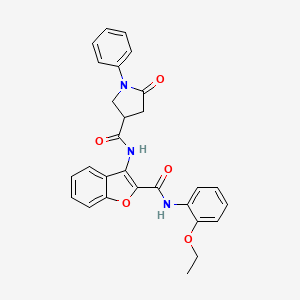

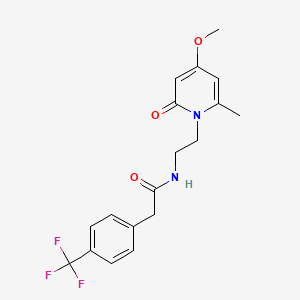
![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2683756.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2683757.png)
![(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B2683758.png)